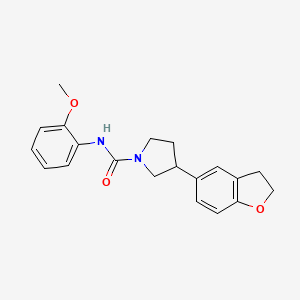
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C16H17NO2
- Molecular Weight : 255.32 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, a series of pyrrolidine derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-15) . The mechanisms typically involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Synergistic Effects with Doxorubicin
A study investigated the synergistic effects of pyrrolidine derivatives in combination with doxorubicin on breast cancer cells. The results demonstrated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer subtypes .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. Research has shown that certain pyrrolidine derivatives exhibit notable inhibition against various microbial strains, indicating their potential as therapeutic agents in treating infections .
Neuroprotective Properties
Analogous compounds have also been explored for neuroprotective effects. A related benzofuran derivative was found to protect against oxidative stress-induced neuronal damage, which could be relevant for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- The pyrrolidine ring is crucial for receptor binding and biological activity.
- The presence of the methoxyphenyl group enhances lipophilicity and cellular uptake.
Data Summary
Propriétés
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-5-3-2-4-17(19)21-20(23)22-10-8-16(13-22)14-6-7-18-15(12-14)9-11-25-18/h2-7,12,16H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCXEKHLHOWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














